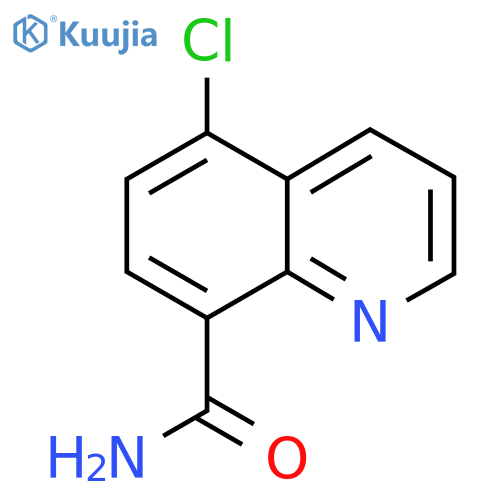Cas no 1824025-22-0 (5-Chloroquinoline-8-carboxamide)
5-クロロキノリン-8-カルボキサミドは、キノリン骨格にクロロ基とカルボキサミド基が選択的に導入された高純度の有機化合物です。分子式C10H7ClN2Oで表され、分子量206.63の白色~淡黄色結晶性固体です。主に医薬品中間体や有機合成のビルディングブロックとして利用され、特に抗マラリア剤や抗炎症剤の開発において重要な役割を果たします。高い反応性と位置選択性を有し、パラジウム触媒カップリング反応や置換反応に適している点が特徴です。安定性に優れ、乾燥条件下で長期保存が可能なため、実験室用途や工業的生産プロセスにおいて利便性が高い化合物です。

1824025-22-0 structure
商品名:5-Chloroquinoline-8-carboxamide
CAS番号:1824025-22-0
MF:C10H7ClN2O
メガワット:206.62838101387
CID:4822236
5-Chloroquinoline-8-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-Chloroquinoline-8-carboxamide
-
- インチ: 1S/C10H7ClN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14)
- InChIKey: BDTXSCBFHQKJDZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(N)=O)C2C1=CC=CN=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 234
- トポロジー分子極性表面積: 56
- 疎水性パラメータ計算基準値(XlogP): 2.1
5-Chloroquinoline-8-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007218-5g |
5-Chloroquinoline-8-carboxamide |
1824025-22-0 | 95% | 5g |
$1433.80 | 2023-09-02 | |
| Alichem | A189007218-25g |
5-Chloroquinoline-8-carboxamide |
1824025-22-0 | 95% | 25g |
$3789.52 | 2023-09-02 | |
| Chemenu | CM222773-1g |
5-Chloroquinoline-8-carboxamide |
1824025-22-0 | 95% | 1g |
$597 | 2023-01-02 | |
| Chemenu | CM222773-1g |
5-Chloroquinoline-8-carboxamide |
1824025-22-0 | 95% | 1g |
$636 | 2021-08-04 | |
| Alichem | A189007218-10g |
5-Chloroquinoline-8-carboxamide |
1824025-22-0 | 95% | 10g |
$2229.76 | 2023-09-02 |
5-Chloroquinoline-8-carboxamide 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
1824025-22-0 (5-Chloroquinoline-8-carboxamide) 関連製品
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
